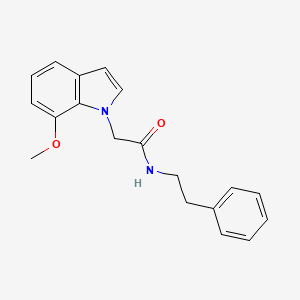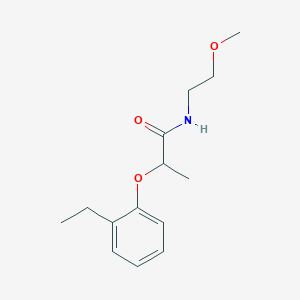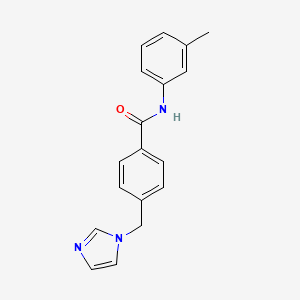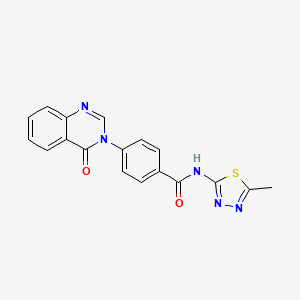![molecular formula C16H12BrN3O B4517797 4-[(7-bromo-4-quinolinyl)amino]benzamide](/img/structure/B4517797.png)
4-[(7-bromo-4-quinolinyl)amino]benzamide
Descripción general
Descripción
4-[(7-bromo-4-quinolinyl)amino]benzamide is a useful research compound. Its molecular formula is C16H12BrN3O and its molecular weight is 342.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.01637 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anti-Influenza Virus Agents
A series of 4-[(quinolin-4-yl)amino]benzamide derivatives were designed, synthesized, and evaluated as novel anti-influenza agents. These derivatives demonstrated significant activity against multiple influenza virus strains, including A/WSN/33 (H1N1), A/PR/8 (H1N1), A/HK/68 (H3N2), and influenza B virus. The compound identified as G07 showed notable anti-viral activity in both cytopathic effect and plaque inhibition assays. G07's mechanism of action is believed to involve interaction with the ribonucleoprotein complex and inhibition of the PA-PB1 subunit of RNA polymerase, highlighting its potential as a candidate for anti-influenza drug development (Chao Zhang et al., 2022).
Antimicrobial Activity
Another area of application is the synthesis and evaluation of quinoline derivatives containing an azole nucleus for their antimicrobial properties. A novel series of such hybrids demonstrated significant cytotoxicity against cancer cells and showed interesting in vitro antibacterial activity, especially against Gram-negative bacteria like E. coli. These findings suggest the potential of quinoline derivatives in developing new antimicrobial and anticancer therapies (Girish Bolakatti et al., 2020).
Anticancer Agents
Quinazolin-4-one derivatives, structurally similar to 4-[(7-bromo-4-quinolinyl)amino]benzamide, have been explored for their antitumor properties. A study on the water-soluble analogues of CB30865, a quinazolin-4-one antitumor agent, revealed that these compounds possess high growth-inhibitory activity and unique biochemical characteristics, such as delayed, non-phase specific cell-cycle arrest. These analogues demonstrated enhanced water solubility and cytotoxicity compared to CB30865, suggesting their potential as effective antitumor agents (V. Bavetsias et al., 2002).
Synthesis and Characterization of Polymorphs
The study of polymorphs and salts of quinoline derivatives like 4-nitro-N-(quinolin-8-yl)benzamide provides insights into the structural and conformational diversity of these compounds. Characterizing different polymorphs, which exhibit variations in packing patterns and hydrogen bonding interactions, contributes to the understanding of their physical properties and potential applications in pharmaceutical formulations (Prithiviraj Khakhlary & J. Baruah, 2014).
Propiedades
IUPAC Name |
4-[(7-bromoquinolin-4-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-11-3-6-13-14(7-8-19-15(13)9-11)20-12-4-1-10(2-5-12)16(18)21/h1-9H,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJCLLWOFVZYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC2=C3C=CC(=CC3=NC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





methanone](/img/structure/B4517736.png)
![3,5,9-trimethyl-6-[2-oxo-2-(4-thiomorpholinyl)ethyl]-7H-furo[3,2-g]chromen-7-one](/img/structure/B4517741.png)


![N-(3-chlorobenzyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4517752.png)
![4-chloro-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole](/img/structure/B4517759.png)
![6-(4-fluorophenyl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4517764.png)

![1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(1H-indol-1-yl)ethanone](/img/structure/B4517770.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4517776.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4517792.png)
